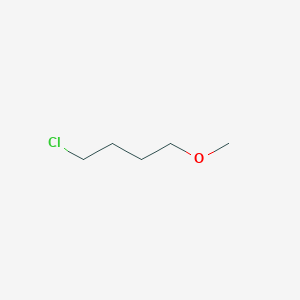
2-ベンジルオキシ-1,3-プロパンジオール
概要
説明
2-Benzyloxy-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Synthesis Analysis
The synthesis of 2-Benzyloxy-1,3-propanediol involves the use of commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol (31) using lipase-catalyzed enantioselective hydrolysis as a key reaction .
Molecular Structure Analysis
The molecular formula of 2-Benzyloxy-1,3-propanediol is C10H14O3. The InChI string representation is InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The Canonical SMILES string is C1=CC=C(C=C1)COC(CO)CO .
Chemical Reactions Analysis
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Physical And Chemical Properties Analysis
2-Benzyloxy-1,3-propanediol has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are 182.094294304 g/mol . The Topological Polar Surface Area is 49.7 Ų .
科学的研究の応用
シクロプロピルキロンの合成
2-ベンジルオキシ-1,3-プロパンジオール: は、2,3-メタノアミノ酸の調製における貴重な中間体であるシクロプロピルキロンの合成に使用されています 。これらの酸は、その拘束されたコンフォメーションのために重要であり、タンパク質間の相互作用を調査するためにペプチド研究で使用されています。
ペトロシン類の製造
この化合物は、ペトロシン類の合成におけるキラルビルディングブロックとして役立ちます 。ペトロシン類は、海綿に含まれるポリアセチレン化合物であり、抗がん特性を含む潜在的な生物活性のため、関心を集めています。
リン脂質アナログ
生物学的に重要なリン脂質アナログの分野において、2-ベンジルオキシ-1,3-プロパンジオールは合成プロセスの前駆体です 。これらのアナログは、膜のダイナミクスと機能、ならびにドラッグデリバリーシステムにおける研究に使用されています。
溶媒および化粧品への応用
グリセロールの1,3-プロパンジオール(PDO)への触媒的変換は、2-ベンジルオキシ-1,3-プロパンジオールと類似の構造を共有しているため、溶媒、化粧品、および洗浄製品に使用できることを示しています 。これは、2-ベンジルオキシ-1,3-プロパンジオールも、その構造的類似性のためにこれらの業界で応用が見られる可能性があることを示唆しています。
香味剤
2-ベンジルオキシ-1,3-プロパンジオール: は、香料および香味剤であるベンジルアセテートなどの化合物の合成の前駆体として使用されてきました。これは、食品および香料業界における潜在的な使用を示しています。
製薬業界
様々な生物活性化合物の合成におけるその役割を考えると、2-ベンジルオキシ-1,3-プロパンジオールは、製薬業界で医薬品合成の中間体として使用できる可能性があります 。
有機合成中間体
この化合物の有機合成における中間体としての有用性は、研究開発目的で複雑な分子の調製における応用とともに、十分に文書化されています 。
酵素反応
2-ベンジルオキシ-1,3-プロパンジオール: は、リパーゼによって触媒されるような酵素反応で使用して、所望のキラリティを持つ薬物の開発に不可欠な化合物の特定の立体異性体を生成することができます 。
Safety and Hazards
When handling 2-Benzyloxy-1,3-propanediol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
作用機序
Target of Action
2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether , is a glycerol derivative.
Mode of Action
It’s known that glycerol derivatives can interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs, which are potent inhibitors of lipase . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), playing a crucial role in various biochemical pathways, including lipid metabolism .
Result of Action
As a glycerol derivative, it may influence cellular processes where glycerol and its derivatives play a role .
生化学分析
Biochemical Properties
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
特性
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14690-00-7 | |
| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Benzyloxy-1,3-propanediol in the synthesis of polycarbonates?
A1: 2-Benzyloxy-1,3-propanediol serves as the starting material for synthesizing a novel six-membered cyclic carbonate monomer, 5-benzyloxy-trimethylene carbonate []. This monomer then undergoes ring-opening polymerization to produce poly(5-benzyloxy-trimethylene carbonate) (PBTMC) []. The benzyl group in PBTMC is subsequently removed via catalytic hydrogenation, yielding a polycarbonate with a pendant hydroxyl group (PHTMC) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
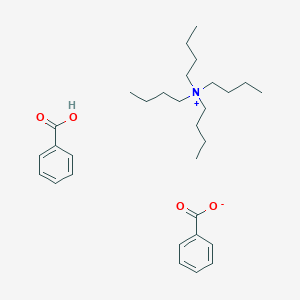
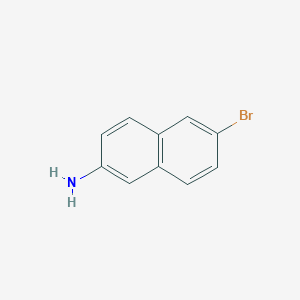
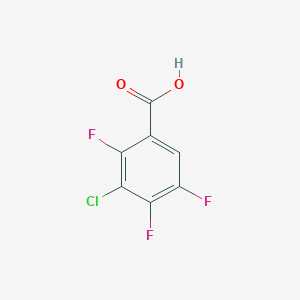
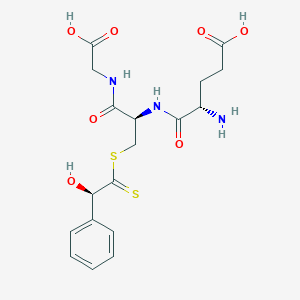

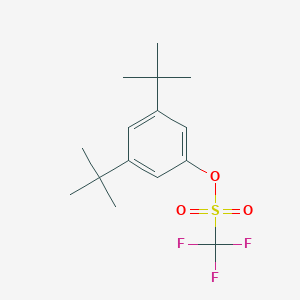
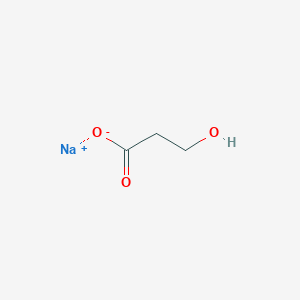
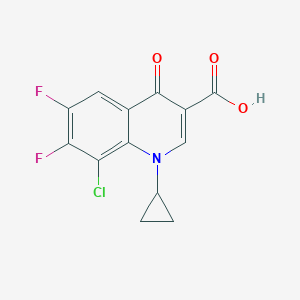
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)

